1,4-Decadiyne
Overview
Description
1,4-Decadiyne is an organic compound with the chemical formula C₁₀H₁₄. It is a colorless liquid with a pungent odor at room temperature. This compound belongs to the class of acetylenic hydrocarbons, characterized by the presence of two triple bonds in its molecular structure. This compound is an important intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Decadiyne can be synthesized through several methods. One common method involves the coupling of terminal alkynes. For example, the reaction of 1,3-butadiyne with acetylene in the presence of a suitable catalyst can yield this compound. Another method involves the dehydrohalogenation of 1,4-dichloro-2-butyne using a strong base such as potassium hydroxide in an alcoholic medium .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Decadiyne undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diketones or other oxygenated products.
Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens such as bromine or chlorine.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,4-Decadiyne has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Research on this compound includes its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Decadiyne involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In biological systems, this compound can affect cellular pathways by altering the expression of genes or the activity of signaling molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiyne: A simpler acetylenic hydrocarbon with two triple bonds.
1,9-Decadiyne: Another acetylenic hydrocarbon with a similar structure but different chain length.
Carthamoside A1 and A2: Acetylenic glucosides isolated from Carthamus tinctorius
Uniqueness of 1,4-Decadiyne
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a versatile intermediate in organic synthesis and its applications in various fields of research make it a valuable compound.
Properties
IUPAC Name |
deca-1,4-diyne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4-6,8,10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHRTPWTQFONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,4-decadiyne a useful starting material in the synthesis of methyl (E,Z,Z)-8,11,14-eicosatrienoate?
A1: this compound provides the correct carbon chain length and two strategically positioned triple bonds. As described in the paper, it reacts with 1,8-dichloro-(E)-2-octene to form 1-chloro-(E)-6-octadecene-9,12-diyne []. This intermediate contains the full 20-carbon backbone of eicosatrienoate, with a strategically placed double bond. Subsequent stereospecific hydrogenation of the triple bonds, followed by malonic ester synthesis, yields the desired methyl (E,Z,Z)-8,11,14-eicosatrienoate [].
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